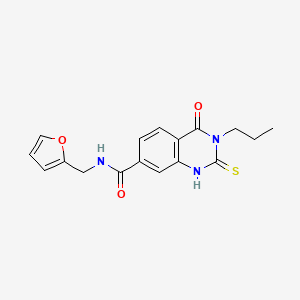

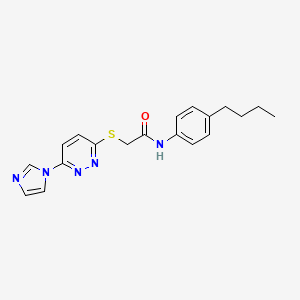

![molecular formula C14H13F3N6O2 B2992673 3-[5-(1-ethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid CAS No. 1174881-80-1](/img/structure/B2992673.png)

3-[5-(1-ethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrazole, a five-membered heterocyclic compound that contains two nitrogen atoms . Pyrazole derivatives are known to possess a wide range of pharmacological activities and are found in many pharmacological agents .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For this compound, specific data on properties such as boiling point, density, solubility, and pKa is not available in the retrieved data .Scientific Research Applications

Antimicrobial and Antibacterial Agents

Compounds with structures similar to the one you’ve mentioned have been studied for their potential as antimicrobial and antibacterial agents. The presence of a triazolo[1,5-a]pyrimidin ring, in particular, has been associated with significant antibacterial activity . This suggests that our compound could be synthesized and tested for its efficacy against various bacterial strains, potentially leading to the development of new antibiotics.

Anticancer Research

The triazolo[1,5-a]pyrimidin moiety is also of interest in anticancer research. Derivatives of this structure have shown promise in inhibiting cancer cell growth. The compound could be explored for its potential to act as a chemotherapeutic agent, possibly targeting specific pathways involved in cancer cell proliferation .

Anti-inflammatory Applications

The propanoic acid group in the compound’s name hints at anti-inflammatory properties, as this group is found in many nonsteroidal anti-inflammatory drugs (NSAIDs). Research could be directed towards evaluating the compound’s effectiveness in reducing inflammation in various disease models .

Antiviral Activity

Imidazole derivatives, which share some structural similarities with the compound , have been reported to exhibit antiviral activities. This opens up the possibility of investigating our compound for its potential use in treating viral infections, including those caused by influenza and other respiratory viruses .

Enzyme Inhibition

The unique structure of 3-[5-(1-ethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid may allow it to bind to and inhibit certain enzymes. This could be particularly useful in the study of metabolic diseases where enzyme regulation plays a crucial role .

Neurological Disorders

Compounds with imidazole and pyrazole components have been associated with therapeutic potential in neurological disorders. The compound could be investigated for its effects on neurodegenerative diseases or as a modulator of neurotransmitter systems .

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets . These include enzymes like cyclooxygenase-2 (COX-2) , and pathogens like Leishmania aethiopica and Plasmodium berghei . The specific targets for this compound would need to be determined through further experimental studies.

Mode of Action

Similar compounds have been shown to inhibit the activity of their targets, leading to therapeutic effects . For instance, some pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities

Biochemical Pathways

Similar compounds have been shown to interfere with the life cycles of pathogens , and to inhibit the activity of enzymes involved in inflammation . The exact pathways affected by this compound would need to be identified through further experimental studies.

Pharmacokinetics

Similar compounds have been optimized for improved pharmacokinetic profiles

Result of Action

Similar compounds have demonstrated therapeutic effects against various diseases . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . The specific effects of this compound would need to be elucidated through further experimental studies.

Action Environment

Similar compounds have been optimized to reduce direct inhibition (di) towards multiple cyp isoforms , suggesting that metabolic environment can influence their action

properties

IUPAC Name |

3-[5-(1-ethylpyrazol-4-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N6O2/c1-2-22-7-8(6-18-22)9-5-10(14(15,16)17)23-13(19-9)20-11(21-23)3-4-12(24)25/h5-7H,2-4H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOHRXHBKAXMNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

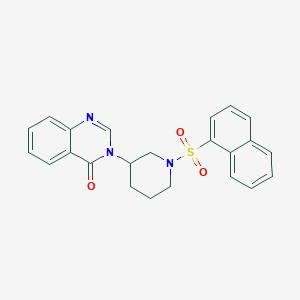

![N-(3,4-dimethoxyphenyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2992594.png)

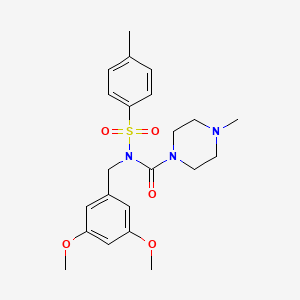

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2992596.png)

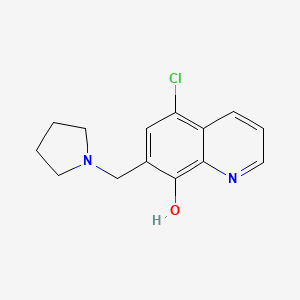

![N-[(4-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B2992601.png)

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2992605.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2992609.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992612.png)